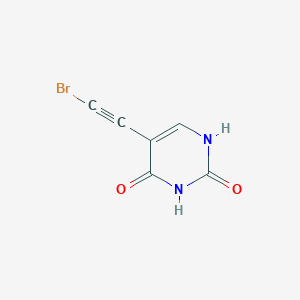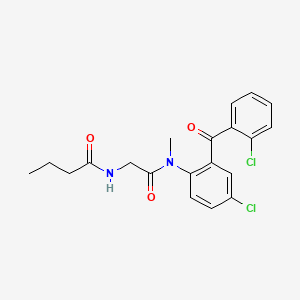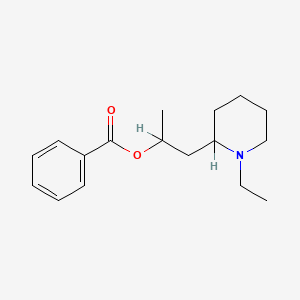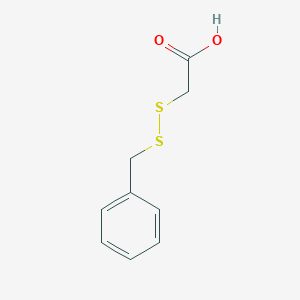
(Benzyldisulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzyldisulfanyl)acetic acid is an organic compound characterized by the presence of a benzyldisulfanyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyldisulfanyl)acetic acid typically involves the reaction of benzyl mercaptan with chloroacetic acid under basic conditions. The reaction proceeds through the formation of a disulfide bond between two benzyl mercaptan molecules, followed by the substitution of the chlorine atom in chloroacetic acid with the disulfide group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(Benzyldisulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are commonly used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or amides, depending on the nucleophile used.
Scientific Research Applications
(Benzyldisulfanyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of disulfide bond formation and reduction in biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (Benzyldisulfanyl)acetic acid involves the reactivity of the disulfide bond and the carboxylic acid group. The disulfide bond can undergo redox reactions, making it a useful functional group in redox biology and chemistry. The carboxylic acid group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid: Contains a thiol group instead of a disulfide bond.
Benzyl mercaptan: Contains a single thiol group attached to a benzyl group.
Acetic acid: Lacks the disulfide functionality.
Uniqueness
(Benzyldisulfanyl)acetic acid is unique due to the presence of both a disulfide bond and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
83167-33-3 |
|---|---|
Molecular Formula |
C9H10O2S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-(benzyldisulfanyl)acetic acid |
InChI |
InChI=1S/C9H10O2S2/c10-9(11)7-13-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) |
InChI Key |
ZIEXAINKSOYINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


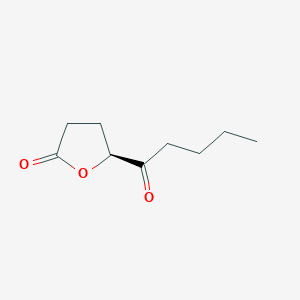
![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
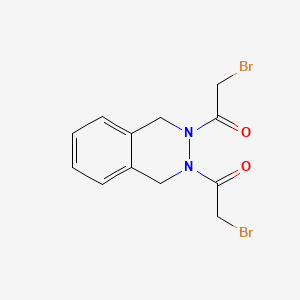
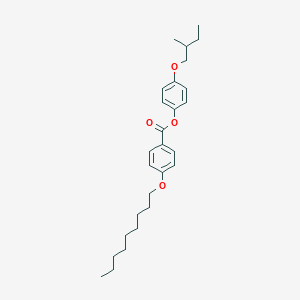
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
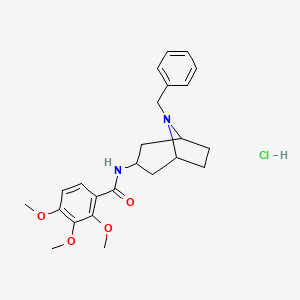
![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)

